molecular formula C18H16F3N3O2S B11469410 N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide

N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide

Cat. No.: B11469410
M. Wt: 395.4 g/mol
InChI Key: PWEBYUWCQORUCN-UHFFFAOYSA-N
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Description

N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes an imidazole ring, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. The thiophene ring is then attached through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives. Substitution reactions can result in a wide range of products with different functional groups replacing the original ones.

Scientific Research Applications

N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.

    Disilanes: Organosilicon compounds with unique electronic properties, used in materials science.

Uniqueness

N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and physical properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[5-oxo-2-phenyl-1-propan-2-yl-4-(trifluoromethyl)imidazol-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H16F3N3O2S/c1-11(2)24-14(12-7-4-3-5-8-12)22-17(16(24)26,18(19,20)21)23-15(25)13-9-6-10-27-13/h3-11H,1-2H3,(H,23,25)

InChI Key

PWEBYUWCQORUCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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